1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea
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Overview
Description
1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is a synthetic organic compound that features a unique structure combining a pyrazole ring, an azetidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea typically involves multiple steps, starting with the iodination of a pyrazole derivative. The iodination can be achieved using a system such as KI-KIO3 in the presence of H2SO4 additives . The resulting 4-iodo-2-methylpyrazole is then subjected to further reactions to introduce the azetidine and urea functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylpyrazole: A precursor in the synthesis of the target compound.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar reactivity and applications.
Urea Derivatives: Compounds with the urea moiety, often used in medicinal chemistry.
Uniqueness
1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea is unique due to its combination of a pyrazole ring, an azetidine ring, and a urea moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[1-(4-iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN5O2/c1-12-10(18)14-6-4-16(5-6)9(17)8-7(11)3-13-15(8)2/h3,6H,4-5H2,1-2H3,(H2,12,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVAKHDQTCCQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CN(C1)C(=O)C2=C(C=NN2C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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